molecular formula C12H20N4PtS2 B12887423 cis-Bis(piperidine)bis(thiocyanato)platinum

cis-Bis(piperidine)bis(thiocyanato)platinum

Cat. No.: B12887423
M. Wt: 479.5 g/mol
InChI Key: XJUGTPUXKPKMLT-UHFFFAOYSA-L
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Description

cis-Bis(piperidine)bis(thiocyanato)platinum: is a coordination compound featuring platinum as the central metal atom, coordinated with two piperidine ligands and two thiocyanate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Bis(piperidine)bis(thiocyanato)platinum typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate (K2PtCl4), with piperidine and thiocyanate ions under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization or precipitation techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: cis-Bis(piperidine)bis(thiocyanato)platinum can undergo various chemical reactions, including:

    Substitution Reactions: The thiocyanate ligands can be replaced by other ligands, such as halides or phosphines, under appropriate conditions.

    Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state and coordination environment.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halide salts (e.g., NaCl, KBr) or phosphine ligands (e.g., triphenylphosphine). These reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation and Reduction Reactions: Redox reactions may involve oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Products include new platinum complexes with different ligands, such as cis-Bis(piperidine)bis(chlorido)platinum.

    Oxidation and Reduction Reactions: Products depend on the specific redox conditions and may include platinum complexes with altered oxidation states.

Scientific Research Applications

cis-Bis(piperidine)bis(thiocyanato)platinum has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.

    Materials Science: The compound’s unique coordination environment makes it a candidate for developing new materials with specific electronic or optical properties.

    Catalysis: Platinum complexes are known for their catalytic activity in various chemical reactions, and this compound may serve as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of cis-Bis(piperidine)bis(thiocyanato)platinum, particularly in medicinal applications, involves its interaction with cellular components. The platinum center can form covalent bonds with DNA, leading to the formation of DNA crosslinks. These crosslinks disrupt DNA replication and transcription, ultimately triggering cell death through apoptosis . The compound may also interact with proteins and other biomolecules, contributing to its overall biological activity.

Comparison with Similar Compounds

    cisplatin: A well-known platinum-based anticancer drug that forms DNA crosslinks, leading to cell death.

    carboplatin: A platinum complex with a similar mechanism of action but reduced side effects compared to cisplatin.

    oxaliplatin: Another platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer.

Uniqueness: cis-Bis(piperidine)bis(thiocyanato)platinum is unique due to its specific ligand environment, which may confer distinct chemical and biological properties. The presence of piperidine and thiocyanate ligands can influence the compound’s reactivity, stability, and interaction with biological targets, potentially offering advantages over other platinum-based compounds in certain applications .

Properties

Molecular Formula

C12H20N4PtS2

Molecular Weight

479.5 g/mol

IUPAC Name

piperidin-1-ide;platinum(4+);dithiocyanate

InChI

InChI=1S/2C5H10N.2CHNS.Pt/c2*1-2-4-6-5-3-1;2*2-1-3;/h2*1-5H2;2*3H;/q2*-1;;;+4/p-2

InChI Key

XJUGTPUXKPKMLT-UHFFFAOYSA-L

Canonical SMILES

C1CC[N-]CC1.C1CC[N-]CC1.C(#N)[S-].C(#N)[S-].[Pt+4]

Origin of Product

United States

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